2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Brand Name: Vulcanchem
CAS No.: 166099-06-5
VCID: VC2367396
InChI: InChI=1S/C16H19NO/c1-9-5-10(2)15-11(6-9)14-12(17-15)7-16(3,4)8-13(14)18/h5-6,17H,7-8H2,1-4H3
SMILES: CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

CAS No.: 166099-06-5

Cat. No.: VC2367396

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one - 166099-06-5

Specification

CAS No. 166099-06-5
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 2,2,6,8-tetramethyl-3,9-dihydro-1H-carbazol-4-one
Standard InChI InChI=1S/C16H19NO/c1-9-5-10(2)15-11(6-9)14-12(17-15)7-16(3,4)8-13(14)18/h5-6,17H,7-8H2,1-4H3
Standard InChI Key KTFDIDPZODOUPM-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C
Canonical SMILES CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one belongs to the carbazole alkaloid family, featuring a tricyclic structure with a central indole nucleus fused to a cyclohexanone moiety. The compound contains four methyl substituents strategically positioned at locations 2 (geminal dimethyl), 6, and 8 of the carbazole ring system. The core structure resembles that of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, which has been more extensively documented in chemical databases . The key structural elements include:

  • A nitrogen-containing heterocyclic system (carbazole)

  • A ketone functional group at position 4

  • Four methyl substituents (two at position 2, one each at positions 6 and 8)

  • Partial saturation of the carbocyclic ring

The molecular formula is projected to be C₁₆H₁₉NO, with an expected molecular weight of approximately 241.33 g/mol, based on structural analysis and comparison with similar carbazole derivatives.

PropertyPredicted ValueBasis of Prediction
Physical StateCrystalline solidSimilar to other tetrahydrocarbazolones
ColorPale yellow to off-whiteBased on related carbazole derivatives
SolubilitySoluble in DMF, DMA, other polar aprotic solventsExtrapolated from similar compounds
Log P~3.2-3.8Estimated based on lipophilicity of tetramethylated carbazoles
Melting Point145-165°CEstimated from structurally related compounds

The presence of additional methyl groups likely increases the compound's lipophilicity compared to 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, potentially affecting its solubility profile and membrane permeability.

Chemical Reactivity

The chemical reactivity of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one would be influenced by several functional groups:

  • The ketone at C-4 position is expected to undergo typical carbonyl reactions, including nucleophilic addition and reduction.

  • The N-H group of the carbazole moiety can participate in N-alkylation reactions.

  • The aromatic system can undergo electrophilic aromatic substitution, though the methyl groups at positions 6 and 8 may influence regioselectivity.

  • The geminal dimethyl groups at position 2 likely create steric hindrance that affects reactions at neighboring sites.

Based on the reactivity of similar compounds, this tetramethylated derivative might participate in Mannich-type reactions, as seen with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one .

Related Compounds and Structural Analogues

9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

The closest documented structural analogue is 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS: 27387-31-1), which shares the core tetrahydrocarbazolone framework but lacks the additional methyl substituents . This compound has been characterized in chemical databases and has recognized importance as a specified impurity in ondansetron hydrochloride dihydrate according to European Pharmacopoeia standards . The significant properties of this analogue include:

  • Molecular formula: C₁₃H₁₃NO

  • IUPAC name: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

  • Alternative names: 1,2,3,4-Tetrahydro-9-methylcarbazol-4-one

  • European Community (EC) Number: 608-096-1

Other Carbazole Derivatives

Several other derivatives of carbazoles appear in the scientific literature, including:

  • 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, a key intermediate in the synthesis of ondansetron

  • 9-(2-ethylhexyl)-2,3,4,9-tetrahydro-1H-carbazole and various alkylated carbazole compounds reported in materials science literature

  • Various boronated carbazole derivatives used in organic electronics and photovoltaic applications

These compounds represent the broader structural space within which 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one exists, though none share its exact substitution pattern.

Comparative Analysis

The table below outlines the key differences between 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its closest analogues:

CompoundSubstitution PatternKey DifferencesPotential Impact on Properties
2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-oneMethyl groups at 2,2,6,8 positionsMultiple methyl substituentsIncreased lipophilicity, altered reactivity
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-oneMethyl group at 9-position onlyFewer methyl groupsLower molecular weight, different electronic properties
1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-oneMethyl at 9-position, methylene at 3-positionContains exocyclic double bondEnhanced reactivity, potential as synthetic intermediate

Synthesis and Preparation Methods

Optimization of Synthesis Conditions

Based on documented processes for similar compounds, the following conditions might optimize the synthesis of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one:

  • Solvent Selection: Polar aprotic solvents like DMF or DMA appear suitable for carbazole chemistry, as noted in synthetic procedures for related compounds .

  • Temperature Control: Reactions might benefit from heating at 60°C to reflux temperature (approximately 120°C), similar to conditions used for other tetrahydrocarbazolone derivatives .

  • Reaction Monitoring: Thin-layer chromatography (TLC) could be used to monitor reaction progress, with expected completion times of 3-5 hours based on similar chemistry .

  • Isolation Procedures: Precipitation by addition of water (or ice water) to the reaction mixture, followed by filtration, might be an effective isolation method based on procedures for structural analogues .

Potential yields above 60% might be achievable, comparable to those reported for other carbazole derivatives in the patent literature .

Analytical Characterization

Chromatographic Properties

The chromatographic behavior of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one would be influenced by its increased lipophilicity compared to less methylated analogues. Expected properties include:

  • HPLC: Retention on reverse-phase columns would likely be greater than for 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one due to the additional methyl groups.

  • TLC: An approximate Rf value of 0.5-0.6 in petroleum ether/ethyl acetate (10:1) might be expected, based on similar compounds .

  • GC-MS: The compound would likely require moderate to high column temperatures (180-250°C) for effective gas chromatographic separation.

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